REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH2:15][C:16]2[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][C:17]=2[N+:23]([O-:25])=[O:24])=[CH:10][CH:9]=1.[OH2:26]>C(#N)C>[F:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][C:17]=2[N+:23]([O-:25])=[O:24])(=[O:1])=[O:26])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The biphasic filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with aqueous sodium metabisulphite (5%, 100 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) extracts
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |